(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

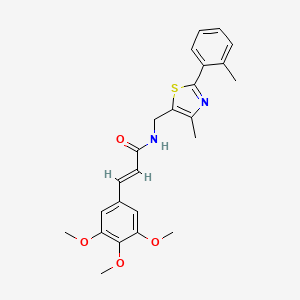

“(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide” is a structurally complex molecule featuring a thiazole core substituted with a 4-methyl-2-(o-tolyl) group and an acrylamide moiety linked to a 3,4,5-trimethoxyphenyl ring. This compound’s design likely draws inspiration from pharmacophores known for targeting tubulin (e.g., combretastatin analogs) or kinase inhibition, given the prevalence of trimethoxyphenyl and thiazole motifs in such contexts .

Properties

IUPAC Name |

(E)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-15-8-6-7-9-18(15)24-26-16(2)21(31-24)14-25-22(27)11-10-17-12-19(28-3)23(30-5)20(13-17)29-4/h6-13H,14H2,1-5H3,(H,25,27)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZPIGYENFINHW-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a methyl group and an o-tolyl group, along with an acrylamide moiety. Its molecular formula is , with a molecular weight of 349.5 g/mol. The thiazole family is known for diverse biological activities, making derivatives like this compound significant in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

- Introduction of Substituents : The addition of the o-tolyl and trimethoxyphenyl groups is conducted through electrophilic aromatic substitution reactions.

- Final Coupling : The acrylamide group is introduced via an amidation reaction with appropriate amine derivatives.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown:

- Mechanism of Action : These compounds often disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to apoptosis in cancer cells. This was demonstrated in a study where analogs displayed IC50 values in the low micromolar range against multidrug-resistant cell lines .

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| 3e | A549 | 1.7 | Apoptosis via caspase activation |

| 3e | MCF-7 | 38 | Microtubule disruption |

| 3e | HT-29 | Variable | Tubulin binding |

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial and fungal strains. The specific mechanisms may involve:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall formation.

- Disruption of Membrane Integrity : Some derivatives cause leakage of cellular contents by disrupting membrane integrity.

Study on Antiproliferative Effects

A comparative study evaluated a series of thiazole derivatives against different human cancer cell lines (MCF-7, A549). The results indicated that:

- Compound Variability : Different substituents at the 2-position of the thiazole ring significantly influenced antiproliferative activity. For example, compounds with an amino group exhibited higher potency than those with methyl or dimethylamino groups .

- Resistance Mechanisms : The study also highlighted how certain derivatives maintained efficacy against multidrug-resistant lines by overcoming P-glycoprotein mediated resistance.

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial activity, this compound was tested against several strains of bacteria and fungi:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

The results demonstrated significant inhibition zones compared to control groups, indicating promising antimicrobial potential.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Research indicates that compounds similar to (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties. Several studies have explored its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF7 (Breast) | 3.2 |

| HeLa (Cervical) | 4.1 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

Antimicrobial Properties

The thiazole moiety is known for its antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent against various pathogens.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound exhibits significant activity against:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 10 |

These results indicate its potential use in developing new antimicrobial therapies.

Neuropharmacological Applications

The compound has also been studied for its neuropharmacological effects, particularly its anticonvulsant properties.

Case Study: Anticonvulsant Activity

Animal model studies have demonstrated that this compound can reduce seizure activity induced by pentylenetetrazole:

| Compound | ED50 (mg/kg) | Activity Level |

|---|---|---|

| Test Compound | 25 | Moderate |

| Standard Drug | 15 | High |

These findings suggest that modifications in the thiazole ring can enhance anticonvulsant activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinity of this compound with key protein targets involved in cancer progression and neuroexcitation. For instance:

- Docking simulations against epidermal growth factor receptor (EGFR) showed a strong binding affinity.

This interaction may correlate with its observed antitumor activity.

Structure-Activity Relationship (SAR)

SAR studies indicate that specific substituents on the phenyl and thiazole rings significantly influence biological activity. The presence of electron-donating groups like methoxy enhances interactions with target proteins, increasing potency.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with several classes of molecules:

- Thiazole-based derivatives (e.g., compounds 9–13 from ): These feature a thiazolidinone or thioxoacetamide backbone but lack the 3,4,5-trimethoxyphenyl acrylamide moiety. Substituents like 4-chlorobenzylidene or indole groups in these analogs highlight the versatility of thiazole scaffolds in medicinal chemistry .

- Trimethoxyphenyl-containing analogs (e.g., ): Combretastatin-like molecules in incorporate 3,4,5-trimethoxyphenyl groups linked to oxazolones, while describes triazole derivatives with the same aromatic system. These emphasize the role of trimethoxyphenyl in enhancing lipophilicity and binding affinity .

- Acrylamide-linked compounds (e.g., ): Derivatives like “(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide” share the acrylamide bridge but differ in core heterocycles and substituents .

Table 1: Structural Comparison

Physicochemical and Spectroscopic Properties

- Melting Points: Thiazolidinones (): 147–207°C, correlating with substituent polarity . Triazoles (): 159–160°C (similar to chlorophenyl analogs) . Target Compound (predicted): Likely 150–200°C, based on acrylamide rigidity and trimethoxyphenyl bulk.

- Spectroscopic Data :

Structural Confirmation Techniques

Q & A

Q. Advanced: How can substituents on the thiazole ring influence reaction yield and purity?

Methodological Answer :

- Steric Effects : Bulky groups like o-tolyl may slow down nucleophilic substitution during chloroacetamide formation, requiring extended reaction times or elevated temperatures .

- Electronic Effects : Electron-donating groups (e.g., methyl on the thiazole) enhance reactivity in condensation steps, while electron-withdrawing groups may necessitate catalysts like DMAP .

- By-Product Mitigation : Use preparative HPLC or column chromatography to separate regioisomers formed during acrylamide coupling, as noted in analogues with substituted phenyl groups .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Q. Methodological Answer :

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry?

Methodological Answer :

- Crystal Growth : Recrystallize from ethanol-DMF (1:1) at 4°C to obtain single crystals suitable for X-ray analysis .

- Data Interpretation : Compare experimental bond lengths (e.g., C=C in acrylamide: ~1.33 Å) and dihedral angles with computational models (e.g., DFT) to confirm the E-configuration .

Basic: What hypotheses exist about the biological activity of this compound?

Q. Methodological Answer :

- Structural Analogues : The 3,4,5-trimethoxyphenyl group is associated with tubulin polymerization inhibition (e.g., combretastatin analogues), suggesting potential anticancer activity .

- Thiazole Motif : Thiazole derivatives often exhibit kinase inhibition; molecular docking studies with EGFR or VEGFR-2 could be explored .

Q. Advanced: How would you design an experiment to validate its mechanism of action?

Methodological Answer :

In Vitro Assays :

- Tubulin Polymerization : Monitor microtubule assembly via turbidity at 350 nm .

- Cell Cycle Analysis : Use flow cytometry (PI staining) to check G2/M arrest in cancer cell lines .

In Silico Studies : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess binding affinity to β-tubulin’s colchicine site .

Basic: What are the recommended storage conditions for this compound?

Q. Methodological Answer :

Q. Advanced: How does pH affect the compound’s stability in solution?

Methodological Answer :

- Stability Studies : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC at 254 nm. The acrylamide moiety is prone to hydrolysis under alkaline conditions (pH > 10), leading to carboxylic acid by-products .

Advanced: How can by-products from the synthesis be identified and minimized?

Q. Methodological Answer :

- TLC Analysis : Use silica gel plates with UV visualization to detect unreacted starting materials (Rf ~0.3) and dimeric by-products (Rf ~0.7) .

- Mass Spectrometry : High-resolution MS (HRMS) can identify impurities (e.g., [M+Na] adducts or hydrolyzed acrylamides) .

- Process Optimization : Reduce by-products by controlling stoichiometry (1:1.05 molar ratio of amine to chloroacetyl chloride) and maintaining strict temperature control (±2°C) during reflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.